(3α,17α)-Estr-5(10)-ene-3,17-diol-d3
Description
Properties
Molecular Formula |
C₁₈H₂₅D₃O₂ |
|---|---|
Molecular Weight |
279.43 |
Synonyms |
(3R,8R,9S,13S,14S,17R)-13-Methyl-2,3,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare “(3α,17α)-Estr-5(10)-ene-3,17-diol-d3” with structurally and functionally related estrane derivatives.
Table 1: Structural and Functional Comparison of Estrane Derivatives
*Calculated molecular weight assumes three deuterium substitutions at hydrogen positions.
Key Comparison Points
Functional Group Variations: The deuterated diol (target compound) retains hydroxyl groups at 3α and 17α positions, contrasting with 19-Nor-androst-5(10)-ene-3,17-dione, which features keto groups at these positions. This difference impacts polarity and receptor-binding affinity .
Double Bond Configuration: The 5(10)-ene configuration in the target compound is shared with 19-Nor-androst-5(10)-ene-3,17-dione, but differs from Estra-1,3,5(10),7-tetraene-3,17α-diol, which includes an additional 7,8 double bond. This alters planarity and electronic properties .
Deuterium Substitution: Deuterium in the target compound increases molecular weight by ~3 atomic mass units compared to non-deuterated analogs like Estra-1,3,5(10)-triene-3,17β-diol. This modification is critical for isotopic labeling in mass spectrometry or metabolic studies .
Pharmacological Relevance :
- While Compound 9 demonstrates in vitro anticancer activity, the deuterated diol’s pharmacological profile is inferred from structural analogs. Its deuterated form may reduce first-pass metabolism, prolonging half-life in vivo .
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The lack of direct pharmacological data for the deuterated compound necessitates further studies to correlate its deuterium substitution with metabolic stability or receptor affinity.
- Synthetic Utility: Derivatives like 19-Nor-androst-5(10)-ene-3,17-dione highlight the role of keto groups in steroid synthesis, while the deuterated diol expands tools for tracer development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
